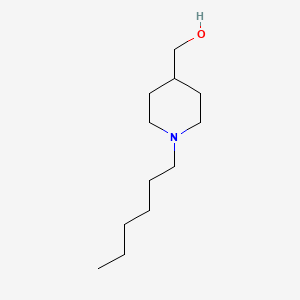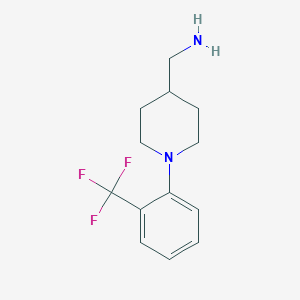
Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate is a chemical compound with a complex structure that includes an ethyl ester group, a piperidine ring, and a 3-methylbut-2-enyl side chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine-4-carboxylic acid and 3-methylbut-2-enyl chloride.
Reaction Steps: The carboxylic acid group is first activated, often using a coupling agent like dicyclohexylcarbodiimide (DCC). The activated acid is then reacted with 3-methylbut-2-enyl chloride to form the ester.
Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents may be used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, or ethers.
科学的研究の応用
Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
作用機序
The mechanism by which Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the compound's role within it.
類似化合物との比較
Ethyl 3-methylbut-3-enyl carbonate: Similar in structure but differs in the position of the double bond.
Prenyl formate: Contains a similar prenyl group but lacks the piperidine ring.
1-Butene, 2-ethyl-3-methyl-: A simpler compound with a similar alkene group.
Uniqueness: Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate is unique due to its combination of the piperidine ring and the prenyl group, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
特性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-4-16-13(15)12-6-9-14(10-7-12)8-5-11(2)3/h5,12H,4,6-10H2,1-3H3 |
InChIキー |
FFFBUALJNSRYFI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)

![O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B15358986.png)

![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)

![N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide](/img/structure/B15359005.png)
